1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea
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Overview
Description
1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the pyrazole, furan, and fluorobenzyl groups suggests it may have unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Pyrazole Intermediate:
- Starting with a diketone, such as acetylacetone, and reacting it with hydrazine to form 3,5-dimethyl-1H-pyrazole.
- Reaction conditions: Reflux in ethanol or another suitable solvent.
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Attachment of the Furan Ring:
- The pyrazole intermediate is then reacted with a furan derivative, such as 2-furylmethyl bromide, under basic conditions to form the furan-pyrazole intermediate.
- Reaction conditions: Use of a base like potassium carbonate in a polar aprotic solvent such as DMF (dimethylformamide).
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Formation of the Urea Linkage:
- The furan-pyrazole intermediate is then reacted with 4-fluorobenzyl isocyanate to form the final urea compound.
- Reaction conditions: Typically carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group on the fluorobenzyl moiety can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidized furan derivatives.
- Reduced amine derivatives.
- Substituted pyrazole derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique reactivity due to the presence of multiple functional groups.
Biology and Medicine:
- Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
- Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea depends on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular pathways by interacting with key proteins or signaling molecules.
Comparison with Similar Compounds
- 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
- 1-(2-(Furan-2-yl)ethyl)-3-(4-fluorobenzyl)urea
- 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)urea
Uniqueness:
- The combination of the pyrazole, furan, and fluorobenzyl groups in a single molecule is unique and may confer distinct chemical and biological properties.
- The presence of these functional groups allows for diverse reactivity and potential applications in various fields.
This compound’s unique structure and reactivity make it a valuable subject of study in both academic and industrial research.
Properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c1-13-10-14(2)24(23-13)17(18-4-3-9-26-18)12-22-19(25)21-11-15-5-7-16(20)8-6-15/h3-10,17H,11-12H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORKCRAAANZJNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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